(S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid
Overview
Description
(S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid is a synthetic organic compound that features a protected amino group and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the oxobutanoic acid backbone: This can be achieved through various methods, including the use of malonic ester synthesis or other carbon-carbon bond-forming reactions.
Introduction of the nitrobenzyl ether: The nitrobenzyl group can be introduced via nucleophilic substitution reactions using 4-nitrobenzyl bromide or chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The carbonyl group in the oxobutanoic acid can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The nitrobenzyl ether can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of the nitro group: 4-aminobenzyl ether derivatives.
Reduction of the carbonyl group: Hydroxybutanoic acid derivatives.
Substitution reactions: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or building block in the study of biochemical pathways.
Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: As a precursor in the manufacture of pharmaceuticals or fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-4-hydroxybutanoic Acid: Lacks the nitrobenzyl ether moiety.
(S)-3-amino-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid: Lacks the Boc protection on the amino group.
Uniqueness
(S)-3-(Boc-amino)-4-[(4-nitrobenzyl)oxy]-4-oxobutanoic Acid is unique due to the combination of the Boc-protected amino group and the nitrobenzyl ether, which provides specific reactivity and stability characteristics useful in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[(4-nitrophenyl)methoxy]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-16(2,3)26-15(22)17-12(8-13(19)20)14(21)25-9-10-4-6-11(7-5-10)18(23)24/h4-7,12H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZRUZBNITMTP-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136231 | |
Record name | 1-[(4-Nitrophenyl)methyl] hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-19-0 | |
Record name | 1-[(4-Nitrophenyl)methyl] hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Nitrophenyl)methyl] hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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